molecular formula C28H23N3O2S2 B11134648 (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11134648
M. Wt: 497.6 g/mol
InChI Key: ZTRADBMYLGOQOB-UQQQWYQISA-N
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Description

The compound (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A thiazolidin-4-one core with a 2-thioxo group.
  • A Z-configuration at the C5 benzylidene moiety.
  • A 3-benzyl substituent at position 2.
  • A complex benzylidene group at position 5, incorporating a 1-phenyl-3-(3-ethoxyphenyl)pyrazole unit.

This structure combines aromatic diversity (pyrazole and benzene rings) with functional groups (ethoxy, thioxo) that influence electronic, steric, and intermolecular interactions.

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3O2S2/c1-2-33-24-15-9-12-21(16-24)26-22(19-31(29-26)23-13-7-4-8-14-23)17-25-27(32)30(28(34)35-25)18-20-10-5-3-6-11-20/h3-17,19H,2,18H2,1H3/b25-17-

InChI Key

ZTRADBMYLGOQOB-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Step 1: Pyrazole Synthesis

  • Reactants : 3-Ethoxyphenylhydrazine and 1-phenyl-1,3-diketone

  • Conditions :

    • Solvent: Ethanol (EtOH)

    • Catalyst: Acetic acid (5 mol%)

    • Temperature: Reflux (78°C)

    • Time: 6–8 hours

    • Yield: 72–85%.

Step 2: Thiazolidinone Formation

  • Reactants : Benzylamine, carbon disulfide (CS₂), and chloroacetic acid

  • Conditions :

    • Solvent: Water

    • Catalyst: Piperidine (10 mol%)

    • Temperature: 80°C

    • Time: 3 hours

    • Yield: 68–74%.

Step 3: Knoevenagel Condensation

  • Reactants : Pyrazole-4-carbaldehyde and thiazolidinone

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Base: Piperidine (15 mol%)

    • Temperature: 110°C

    • Time: 4 hours

    • Z/E Selectivity: 9:1 (confirmed by NOESY).

One-Pot Green Synthesis

A solvent-free approach using:

  • Catalyst : 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA, 0.1 g/mmol)

  • Reactants :

    • 3-Ethoxyphenylhydrazine

    • 1-Phenyl-1,3-diketone

    • Benzyl isothiocyanate

    • Thioglycolic acid

ParameterValue
Temperature25°C (room temp)
Time2 hours
Yield88%
Atom Economy92%
Catalyst Reusability5 cycles (>90% eff.)

This method eliminates intermediate purification and reduces waste generation.

Optimization of Reaction Conditions

Solvent Effects on Knoevenagel Condensation

Comparative yields under different solvents:

SolventDielectric ConstantYield (%)Z/E Ratio
DMF36.7789:1
THF7.5526:1
Ethanol24.3657:1
Toluene2.4414:1

Polar aprotic solvents enhance reaction efficiency by stabilizing the transition state.

Catalytic Systems for Thiazolidinone Formation

Performance of Lewis acids in thiazolidinone cyclization:

CatalystLoading (mol%)Time (h)Yield (%)
ZnCl₂10282
BF₃·OEt₂51.585
Nano-Fe₃O₄15376
OImDSA0.1 g/mmol188

OImDSA shows superior activity due to dual Brønsted acid sites and hydrogen-bonding capacity.

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Purity : >98% (HPLC, C18 column).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 14H, aromatic), 5.02 (s, 2H, CH₂Ph), 4.11 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃).

  • HRMS : m/z Calcd for C₂₈H₂₃N₃O₂S₂ [M+H]⁺: 510.1254; Found: 510.1258.

Scientific Research Applications

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer activities. Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)12.5
Compound BHCT116 (Colon)15.0
Compound CSW620 (Colon)10.0

These findings suggest that the thiazolidinone framework can be optimized for enhanced anticancer efficacy through structural modifications.

Antimicrobial Activity

Thiazolidinones have also shown promise as antimicrobial agents. Studies have reported that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties of thiazolidinone derivatives. The compound may inhibit pro-inflammatory cytokines, thus providing therapeutic potential in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions : Utilizing thioglycolic acid and aldehydes to form thiazolidinone derivatives.
  • One-Pot Syntheses : Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

Case Study: Anticancer Activity Evaluation

A notable study evaluated the anticancer activity of various thiazolidinone derivatives against glioblastoma cells. The results demonstrated that specific modifications to the pyrazole moiety significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that further exploration of structure–activity relationships could lead to more potent anticancer agents.

Mechanism of Action

The biological activity of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit certain kinases and proteases, which are crucial for cell signaling and proliferation. The thiazolidinone ring is known to interact with the enzyme’s active site, while the pyrazole and benzylidene groups enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Substituents Key Structural Features References
Target Compound 3-benzyl; 5-[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl-methylidene] Z-configuration, ethoxy group on pyrazole, extended π-system from pyrazole and benzene
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl analog (I) 3-phenyl; 5-(2-hydroxybenzylidene) Intramolecular H-bonding (C–H⋯S), planar heterocyclic and aromatic rings
(5Z)-5-(Phenylmethylidene)-3-phenyl analog (IV) 3-phenyl; 5-(phenylmethylidene) No hydroxy/ethoxy groups; larger dihedral angles (79.26° between rings A/B)
(Z)-5-Substituted benzylidene-2-thioxothiazolidinones Varied benzylidene substituents (e.g., nitro, methoxy) Substituent-dependent electronic effects; condensed via acetic acid/sodium acetate
Key Observations:

Substituent Impact on Planarity: The target compound’s 3-ethoxyphenyl-pyrazole group introduces steric bulk and electronic donation, likely reducing planarity compared to simpler analogs like (I) and (IV). In compound (I), the 2-hydroxy group enables intramolecular H-bonding (S(6) motif), enhancing planarity . The dihedral angle between the thiazolidinone core and the benzylidene group in (I) is 9.68°, whereas (IV) exhibits 79.26°, highlighting substituent-driven conformational differences .

Intermolecular Interactions: Compound (I) forms dimers via O–H⋯S and C–H⋯O interactions, stabilizing crystal packing. The target compound’s ethoxy group lacks H-bond donors, likely favoring weaker van der Waals or π-π interactions .

Synthetic Methodology :

  • The target compound’s synthesis likely follows a two-step approach :
  • Pyrazole ring formation (e.g., via condensation of 3-ethoxyphenylacetylene with phenylhydrazine).
  • Knoevenagel condensation between 3-benzyl-2-thioxothiazolidin-4-one and the pyrazole-aldehyde derivative, using acetic acid/sodium acetate (as in ). Analog (I) was synthesized via similar condensation (2-hydroxybenzaldehyde + 3-phenyl-2-thioxothiazolidin-4-one) under mild aqueous conditions .

Physicochemical and Spectroscopic Properties

Table 2: Inferred Properties Based on Substituents
Property Target Compound Compound (I) Compound (IV)
Solubility Moderate (ethoxy enhances lipophilicity) Low (hydroxy promotes H-bonding) Low (non-polar substituents)
Melting Point Likely >200°C (extended aromaticity) 180–190°C (reported for similar compounds) Not reported
UV-Vis Absorption Red-shifted λmax (conjugated pyrazole) ~350 nm (hydroxybenzylidene chromophore) ~330 nm (simple benzylidene)
Notes:
  • Z-configuration is critical for maintaining the conjugated system; E-isomers would disrupt π-delocalization, altering spectroscopic and reactivity profiles .

Biological Activity

The compound (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

PropertyValue
Molecular Formula C27H25N3O2S2
Molecular Weight 511.7 g/mol
IUPAC Name (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
InChI Key JPGDEMYYMWWEQP-ONUIUJJFSA-N

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiazolidinone derivatives, including this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.

The compound demonstrated significant cytotoxic effects, leading to decreased cell viability and inducing apoptosis in cancer cells. For instance, derivatives of thiazolidinone were found to exhibit potent antitumor effects against glioblastoma multiforme cells in a study by Da Silva et al. .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, demonstrating inhibition at varying concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. This particular compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Inhibition of COX activity can lead to reduced production of pro-inflammatory mediators, providing a potential therapeutic avenue for inflammatory diseases .

The biological activity of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, blocking substrate access and preventing catalytic activity.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and inflammation.

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

  • A study conducted by Yahiaoui et al. demonstrated the synthesis and evaluation of various thiazolidinone derivatives for their anticancer properties, revealing that certain modifications significantly enhance their efficacy .

Comparative Analysis

When compared with similar compounds, (5Z)-3-benzyl derivatives exhibit unique structural features that influence their biological activity:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
(5Z)-3-benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-oneModerateHighModerate
(5Z)-3-benzyl derivatives with different substituentsVariesVariesVaries

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via condensation of 3-ethoxyphenyl hydrazine with a diketone or equivalent electrophilic carbonyl compound under acidic conditions.
  • Step 2 : Introduction of the benzylidene-thiazolidinone moiety through a Knoevenagel condensation between the pyrazole-aldehyde intermediate and 3-benzyl-2-thioxo-thiazolidin-4-one.
  • Optimization : Solvent choice (e.g., ethanol or DMF), temperature control (reflux for cyclization), and catalytic bases (e.g., piperidine) are critical for maximizing yield and purity. Recrystallization from DMF/EtOH (1:1) is commonly used for purification .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Answer :

  • 1H/13C NMR : Key signals include the thiazolidinone carbonyl (~170 ppm in 13C), Z-configuration of the benzylidene group (δ 7.2–7.8 ppm, coupling constant J ≈ 12 Hz for trans-olefin protons), and ethoxy group (triplet at ~1.3 ppm for CH3, quartet at ~4.0 ppm for OCH2) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of thiazolidinone) and ~1240 cm⁻¹ (C=S stretch). Discrepancies in peak positions may indicate tautomerism or impurities .

Q. What are the recommended crystallographic methods for determining the Z-configuration of the benzylidene group?

  • Answer : Single-crystal X-ray diffraction using SHELX software is the gold standard. Key parameters:

  • Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Use SHELXL for anisotropic displacement parameters and validation via R-factor (<5%). The Z-configuration is confirmed by the dihedral angle between the benzylidene and thiazolidinone planes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., protein kinases)?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets of kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the thiazolidinone sulfur and π-π stacking with the phenyl-pyrazole moiety.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Q. What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

  • Answer :

  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) under consistent oxygen/nutrient conditions.
  • Metabolic profiling : LC-MS/MS to identify metabolites that may activate divergent pathways (e.g., COX-2 inhibition vs. p53 upregulation).
  • Structural analogs : Synthesize derivatives with modified ethoxy or benzyl groups to isolate structure-activity relationships (SAR) .

Q. How does hydrogen-bonding network analysis explain crystallization challenges for this compound?

  • Answer : The compound’s planar thiazolidinone and pyrazole moieties favor π-π stacking, but the ethoxy group introduces steric hindrance. Graph-set analysis (Etter’s rules) reveals:

  • Primary motifs : R₂²(8) hydrogen bonds between thiazolidinone C=O and adjacent NH groups.
  • Disorder : Ethoxy groups may adopt multiple conformations, requiring TWINABS for twin refinement in SHELXL .

Methodological Resources

  • Synthesis : Multi-step protocols from and .
  • Crystallography : SHELX ( ) and ORTEP-3 ( ).
  • Spectroscopy : PubChem data () and thiazolidinone reference spectra ( ).
  • Computational : Docking workflows ( ) and MD simulation parameters ().

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